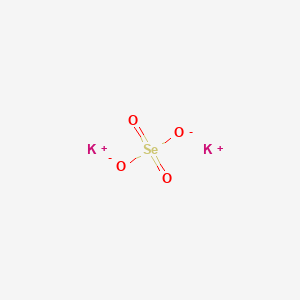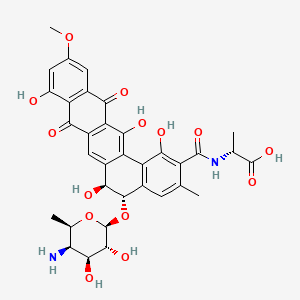
2-Etil-4-hidroxi-5-metil-3(2H)-furanona
Descripción general
Descripción
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is an organic compound with the molecular formula C7H10O3. It is known for its pleasant caramel-like aroma and is commonly used as a flavoring agent in the food industry. This compound is also referred to as a furanone derivative and is found naturally in various food products, including coffee, soy sauce, and roasted meats .
Aplicaciones Científicas De Investigación
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of Maillard reaction mechanisms and flavor chemistry.
Biology: Investigated for its potential antimicrobial properties and its role in microbial metabolism.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Widely used as a flavoring agent in the food industry and in the formulation of fragrances
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethyl-3-hydroxy-4-methyl-2-cyclopentenone with an oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like ethanol .
Industrial Production Methods
In industrial settings, 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is often produced through the Maillard reaction, which involves the reaction of reducing sugars with amino acids. This method is widely used in the food industry to produce flavor compounds. The reaction conditions include moderate temperatures and controlled pH levels to optimize the yield of the desired furanone derivative .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furanone into alcohol derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or alkylated furanone derivatives.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.
Flavor Enhancement: It interacts with taste receptors to enhance the perception of sweetness and caramel-like flavors.
Antimicrobial Effects: The compound can disrupt microbial cell membranes and inhibit the growth of certain bacteria and fungi
Comparación Con Compuestos Similares
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is unique due to its specific structure and properties. Similar compounds include:
2-Acetyl-1-pyrroline: Known for its popcorn-like aroma.
5-Methylfurfural: Has a similar furanone structure but different functional groups.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another furanone derivative with a fruity aroma
These compounds share some structural similarities but differ in their specific functional groups and resulting properties, making 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone distinct in its applications and effects.
Propiedades
IUPAC Name |
2-ethyl-4-hydroxy-5-methylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCRPYGYVRXVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)C(=C(O1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885393 | |
| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
103.00 °C. @ 15.00 mm Hg | |
| Record name | Homofureanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27538-10-9 | |
| Record name | Homofuraneol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27538-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRF4YF0C3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homofureanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033736 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is homofuraneol known for?
A1: Homofuraneol is a furanone derivative celebrated for its potent aroma, often described as sweet, caramel-like, or reminiscent of cooked strawberries. [, , , , , , ]
Q2: What foods commonly contain homofuraneol?
A2: This compound contributes significantly to the aroma of various fruits like strawberries, pineapples, and blackberries, and is also found in foods like cashew apple nectar, soy sauce, and wines, particularly those aged in oak barrels. [, , , , , , ]
Q3: How does homofuraneol contribute to the sensory perception of food?
A3: This compound acts as an odorant, meaning it interacts with specific receptors in our olfactory system, triggering a cascade of signals that our brain interprets as a particular smell. This aroma, in combination with other taste components, contributes to the overall flavor profile of the food. [, , , ]
Q4: Can the aroma intensity of homofuraneol be influenced by food processing or storage?
A4: Yes, the concentration and, consequently, the perceived intensity of homofuraneol can be affected by various factors, including heat treatment, storage conditions, the presence of other compounds, and the type of packaging used for storage. [, , , , ]
Q5: What is the molecular formula and weight of homofuraneol?
A5: Homofuraneol, with the IUPAC name 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, has the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. [, , , ]
Q6: Does homofuraneol exhibit any specific structural features?
A6: Yes, homofuraneol exists as a mixture of tautomers, primarily due to the presence of an enol group. These tautomers, though structurally similar, might exhibit different reactivity and binding affinities. [, , , ]
Q7: How can the presence of homofuraneol be confirmed in a sample?
A7: Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for identifying and quantifying homofuraneol in various matrices. [, , , , , ]
Q8: How is homofuraneol formed in food?
A8: Homofuraneol is primarily formed through the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occur during heating, cooking, or aging processes. [, , , , ]
Q9: Are there any specific precursors or conditions that favor homofuraneol formation?
A9: Research suggests that specific sugars and amino acids, particularly those containing sulfur, can act as precursors for homofuraneol formation during the Maillard reaction. Additionally, factors like temperature, pH, and moisture content can significantly impact the reaction pathway and yield of homofuraneol. [, , , , ]
Q10: Does homofuraneol possess any biological activities beyond its aroma properties?
A10: While primarily recognized for its sensory attributes, some studies have explored the potential antioxidant activity of homofuraneol and its derivatives, indicating its potential for further research in the context of biological systems. [, , ]
Q11: What are the potential applications of homofuraneol?
A11: Given its potent and characteristic aroma, homofuraneol finds applications as a flavoring agent in the food industry. It is also used in the fragrance industry for perfumes and cosmetics. Its potential antioxidant properties make it a subject of interest for potential applications in food preservation or health-related fields. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol](/img/structure/B1202932.png)



![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)





